Tetrahydrofuran(Stabilized)
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Overview
Description
Tetrahydrofuran, also known as oxolane, is a heterocyclic organic compound with the chemical formula C₄H₈O. It is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. Tetrahydrofuran is primarily used as a solvent in various chemical reactions and as a precursor to polymers. It is classified as a cyclic ether and is known for its ability to dissolve a wide range of polar and non-polar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran can be synthesized through several methods:
Dehydration of 1,4-Butanediol: The most common industrial method involves the acid-catalyzed dehydration of 1,4-butanediol.
Hydrogenation of Furan: Another method involves the catalytic hydrogenation of furan, which can be derived from pentose sugars.
Oxidation of n-Butane: DuPont developed a process where n-butane is oxidized to crude maleic anhydride, followed by catalytic hydrogenation to produce tetrahydrofuran.
Industrial Production Methods:
Acid-Catalyzed Dehydration: This method involves the use of strong acids like sulfuric acid to catalyze the dehydration of 1,4-butanediol at elevated temperatures.
Catalytic Hydrogenation: This method uses catalysts such as nickel or palladium to hydrogenate furan at high pressures and temperatures.
Types of Reactions:
Oxidation: Tetrahydrofuran can be oxidized to form compounds like succinic acid and butyrolactone.
Reduction: It can undergo reduction reactions to form various alcohols.
Substitution: Tetrahydrofuran is known for its role in substitution reactions, such as the S_N2 mechanism, where it acts as a solvent.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: Often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation Products: Succinic acid, butyrolactone.
Reduction Products: Various alcohols.
Substitution Products: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
Tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: Used as a solvent in Grignard reactions, reductions, and polymerizations.
Biology: Employed in the preparation of biological samples and as a solvent for various biochemical reactions.
Medicine: Used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: Utilized in the production of polyurethanes, polyvinyl chloride, and other polymers.
Mechanism of Action
Tetrahydrofuran acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its oxygen atom can coordinate with Lewis acids, making it a useful ligand in coordination chemistry. In polymerization reactions, tetrahydrofuran can undergo ring-opening polymerization to form poly(tetramethylene ether) glycol .
Comparison with Similar Compounds
Furan: An unsaturated analog of tetrahydrofuran, less stable and more reactive.
Dioxane: A six-membered cyclic ether, less volatile and more toxic than tetrahydrofuran.
Diethyl Ether: A common solvent with similar properties but lower boiling point and higher volatility.
Uniqueness: Tetrahydrofuran is unique due to its combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds. Its stability and relatively low toxicity make it a preferred solvent in many applications compared to its analogs .
Properties
CAS No. |
109-99-0 |
---|---|
Molecular Formula |
C76H148N2O31 |
Molecular Weight |
1586.003 |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-aminooxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-undecyltridecanedioic acid |
InChI |
InChI=1S/C76H148N2O31/c1-2-3-4-5-6-8-11-14-17-21-76(75(83)84,22-18-15-12-9-7-10-13-16-19-72(79)80)74(82)78-23-25-86-27-29-88-31-33-90-35-37-92-39-41-94-43-45-96-47-49-98-51-53-100-55-57-102-59-61-104-63-65-106-67-69-108-71-70-107-68-66-105-64-62-103-60-58-101-56-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-20-73(81)109-77/h2-71,77H2,1H3,(H,78,82)(H,79,80)(H,83,84) |
InChI Key |
CKBXMOVWKHHYOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC(=O)O)(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON)C(=O)O |
Origin of Product |
United States |
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